molecular formula C18H12N2O5S B402652 2-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid

2-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid

Cat. No.: B402652
M. Wt: 368.4 g/mol
InChI Key: TYNXIZLQXIBWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-272130 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-272130 has several scientific research applications, including:

Mechanism of Action

WAY-272130 exerts its effects by inhibiting the activity of fibroblast growth factor receptor 1. This inhibition disrupts the signaling pathways mediated by this receptor, leading to alterations in cellular processes such as proliferation, differentiation, and survival. The molecular targets and pathways involved include the fibroblast growth factor receptor 1 and its downstream signaling cascades .

Comparison with Similar Compounds

WAY-272130 can be compared with other fibroblast growth factor receptor inhibitors, such as:

    PD173074: Another fibroblast growth factor receptor inhibitor with a similar mechanism of action.

    AZD4547: A selective inhibitor of fibroblast growth factor receptors 1, 2, and 3.

    BGJ398: A potent inhibitor of fibroblast growth factor receptors 1, 2, and 3.

WAY-272130 is unique in its specific inhibition of fibroblast growth factor receptor 1, making it a valuable tool for studying the specific role of this receptor in various biological processes .

Properties

Molecular Formula

C18H12N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H12N2O5S/c21-17-12-6-3-5-11-15(9-8-14(19-17)16(11)12)26(24,25)20-13-7-2-1-4-10(13)18(22)23/h1-9,20H,(H,19,21)(H,22,23)

InChI Key

TYNXIZLQXIBWGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O

Origin of Product

United States

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